molecular formula C7H7FN2 B1308543 2-Fluorobenzamidine CAS No. 71204-93-8

2-Fluorobenzamidine

Cat. No. B1308543
CAS RN: 71204-93-8
M. Wt: 138.14 g/mol
InChI Key: HIEHSPCNXRHNRG-UHFFFAOYSA-N
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Description

“2-Fluorobenzamidine” is a chemical compound with the molecular formula C7H7FN2 . It is also known as “2-Fluorobenzamidine hydrochloride” and has a molecular weight of 138.14 g/mol . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “2-Fluorobenzamidine” can be analyzed using various techniques . These techniques can help in predicting the relative heights of the M+·, (M + 1)+·, etc., peaks in the mass spectrum of a compound, given the natural abundance of the isotopes of carbon and the other elements present in the compound .


Chemical Reactions Analysis

The chemical reactions involving “2-Fluorobenzamidine” can be analyzed using various methods . These methods can help in understanding the fundamentals of volumetric chemical analysis, the role of chemical equilibrium in reactions, and the principles of chemical reactor analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluorobenzamidine” can be analyzed using various techniques . These techniques can help in understanding the melting point, molecular weight, surface area, dynamic light scattering, zeta potential, viscosity, and thermal properties of the compound.

Scientific Research Applications

Oncology

  • A study has shown that a bithiophene-fluorobenzamidine derivative (BFB) has antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer induced by 7,12-dimethylbenz(a)anthracene (DMBA) in female Swiss mice .
  • The mice were divided into five groups; control, BFB-treated group, DMBA-treated group, and the last two groups received DMBA then tamoxifen or BFB .
  • BFB reduced the tumor incidence by 88% versus 30% after TAM . DMBA significantly increased the expression of CDK1 and HER2 and reduced the expression of p53, p21 (CDKN1A), ESR-α, and CAS3 .
  • BFB caused significant down-regulation of CDK1 and HER2 and upregulation of p53, p21, ESR-α, and CAS3 . In the DMBA-treated mice, cancerous cells metastasized to several organs. This was prevented by the administration of BFB .

Medicinal Chemistry

  • Fluorine has proven to be remarkably successful in medicinal chemistry, and most drug development programmes will at least explore fluorine during optimisation of a lead compound .
  • Fluorine is often strategically placed on a molecule to suppress metabolism, modulate physical properties, and consequently increase in vivo half-lives .
  • Aryl-fluorinations and higher levels of fluorine such as the introduction of the CF3 group can have these effects too and can increase lipophilicity without metabolic vulnerability .
  • An appreciation of subtle stereoelectronic effects controlling intramolecular interactions has been exploited to bias conformations and rigidify structures .

Organic Chemistry

  • Fluorine substitution can dramatically influence the chemical outcome in fluoroalkylation reactions .
  • The application of fluorination is used to enable a number of reactions, to improve materials properties and even open up new fields of research .

Synthetic Chemistry

  • Visible-light-mediated chemical reactions have been used for the synthesis of a variety of molecules, including benzofuran derivatives .
  • Nano-based catalysts have been used for the synthesis of benzimidazoles .

Chemical Biology

  • Fluorobenzamidine derivatives have shown potential in biomedical applications, such as in the detection and adsorption of pollutants, and in photocatalysis .
  • A new fluorobenzamidine has shown antitumor activity against breast cancer in mice via pro-apoptotic activity .

Environmental Chemistry

  • Fluorinated compounds have been used in the detection of inorganic ions, organic pollutants, and pesticides .
  • Fluorinated compounds have also been involved in the degradation of phenolic compounds, dyes, and antibiotics .

Polymer Chemistry

  • Fluorinated polymers exhibit a unique combination of attributes, including chemical inertness, low surface energy, exceptional weather resistance, and intriguing electrical properties .
  • A range of fluorinated polymer materials has been developed for a multitude of applications, including flexible electrodes, alternating current (AC) electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries .

Materials Chemistry

  • Fluorescent nanomaterials derived from chitin via modification first strategy assisted by click chemistry have been efficiently prepared .
  • Fluorescent chitin nanofibers (FChN), as a new type of promising fluorescent nanomaterials, exhibit the characteristics of low toxicity, biocompatibility, biodegradability, sustainability, high crystallinity and mechanical modulus .

Theoretical Chemistry

  • Theoretical chemistry unites principles and concepts common to all branches of chemistry .
  • Within the framework of theoretical chemistry, there is a systematization of chemical laws, principles and rules, their refinement and detailing, the construction of a hierarchy .

Quantum Chemistry

  • Variational quantum algorithms (VQAs) have been used extensively for applications in quantum chemistry .
  • Quantum Mechanics is how the world works at small scales: vital for understanding physics/chemistry. It can be used to model molecular behavior and speed up research .

Surface Chemistry

  • Hydrophobic 3-(trifluoromethyl) phenethylamine hydroiodide (CF3PEAI) is introduced on the surface of perovskite films .
  • By controlling the post-treatment of the passivation layers, the amphipathic passivation agent CF3PEAI can form 2D perovskite and go deeply into the films (>30 nm), which can further passivate the internal defects and improve the long-term stability of perovskite films .

Computational Chemistry

  • Computational organic chemistry has become a valuable tool in the field of bioorthogonal chemistry, offering insights and aiding in the progression of this branch of chemistry .
  • Computational Chemistry: Introduction to the Theory and Applications of Molecular and Quantum Mechanics .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "2-Fluorobenzamidine" . Personal protective equipment and adequate ventilation are recommended .

properties

IUPAC Name

2-fluorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEHSPCNXRHNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401925
Record name 2-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzamidine

CAS RN

71204-93-8
Record name 2-Fluorobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of hexamethyldisilazane (19.4 g, 120 mmol) in diethyl ether (200 ml) was added dropwise a 1.6 N solution (75.0 ml, 120 mmol) of n-butyllithium in hexane under ice-cooling. Thereto 2-fluorobenzonitrile (7.01 g, 57.9 mmol) was added, followed by stirring at room temperature for 2 hours. Thereto 3 N hydrochloric acid (80 ml) was added dropwise under ice-cooling, and the reaction mixture was stirred at room temperature for 0.5 hour. Water (200 ml) was added thereto, and the ether layer was removed. The aqueous layer was basified with an aqueous 3 N sodium hydroxide solution, and then extracted with chloroform. The extracts were dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to give 5.17 g (64.7%) of the desired product as a solid.
Quantity
19.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.01 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
64.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
MA Ismail, MM Shaban, E Abdel-Latif… - Scientific Reports, 2022 - nature.com
Two novel bithienyl fluorobenzamidine derivatives namely, 4-([2,2′:5′,2′′-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride salt (MA-1615), 5′-(4-amidino-3-fluorophenyl)-[2,2…
Number of citations: 15 www.nature.com
AS Abousalem, MA Ismail, AS Fouda - Journal of Molecular Liquids, 2019 - Elsevier
… Significant corrosion protection was demonstrated with the addition of the investigated inhibitors and 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine (MA-1156) exhibited very …
Number of citations: 48 www.sciencedirect.com
M Abdel-Rasol, NM El-Beih, SMM Yahya… - Anti-Cancer Agents …, 2020 - ingentaconnect.com
Background: Colorectal cancer is among the leading causes of death worldwide. The incidence of deaths is expected to be 11.4 million in 2030. Objective: We aimed to evaluate the in …
Number of citations: 5 www.ingentaconnect.com
WA Hussin, MA Ismail, AM Alzahrani… - Drug design …, 2014 - Taylor & Francis
A series of bichalcophene fluorobenzamidines 5a–e was synthesized from the corresponding mononitriles 4a–e via a direct reaction with lithium bis(trimethylsilyl)amide LiN(TMS) 2 …
Number of citations: 21 www.tandfonline.com
T Ivanova, K Hardes, S Kallis, SO Dahms… - …, 2017 - Wiley Online Library
… Inhibitor 24⋅4 TFA: Intermediate 30 (≈0.07 mmol, 1.0 equiv) was dissolved in 3.0 mL of DMF and treated with 4-(Aminomethyl)-2-fluorobenzamidine⋅2 HCl (44) (23.8 mg, 0.10 mmol, …
K Negoro, Y Yonetoku, H Misawa-Mukai… - Bioorganic & medicinal …, 2012 - Elsevier
Novel 4-amino-2-phenylpyrimidine derivatives were synthesized and evaluated as GPR119 agonists. Optimization of the substituents on the phenyl ring at the 2-position and the amino …
Number of citations: 16 www.sciencedirect.com
P Vicini, M Incerti, V Cardile, F Garufi… - ChemMedChem …, 2007 - Wiley Online Library
New derivatives of N‐benzo[d]isothiazol‐3‐yl‐benzamidine 6 a were synthesized as nonacidic anti‐inflammatory/antidegenerative agents. We investigated the influence of the …
S Elmogy, MA Ismail, RYA Hassan, A Noureldeen… - Molecules, 2020 - mdpi.com
… 2-yl) furan-2-yl) benzamidine); 1e (3-fluoro-4-(5-(thiophen -2-yl) furan-2-yl) benzamidine); 1f (4-(2,2′-bifuran-5-yl)-3-fluorobenzamidine); 1g (4-(2,2′-bifuran-5-yl)-2-fluorobenzamidine)…
Number of citations: 4 www.mdpi.com
SM Bakunova, SA Bakunov, DA Patrick… - Journal of medicinal …, 2009 - ACS Publications
Diamidine 1 (pentamidine) and 65 analogues (2−66) have been tested for in vitro antiprotozoal activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and …
Number of citations: 68 pubs.acs.org
TK Sarkar, M Yadav, IB Obot - Chemical Engineering Journal, 2022 - Elsevier
The investigation presents the superior corrosion inhibition capabilities of two novel indoline compounds namely 2-(1-(4-((furan-2-ylmethylene)amino)-5-thioxo-4,5-dihydro-1H-1,2,4-…
Number of citations: 42 www.sciencedirect.com

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